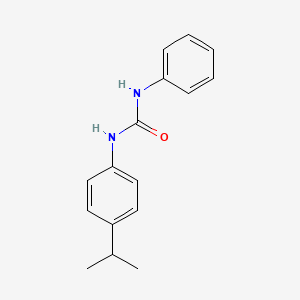
N-(4-异丙苯基)-N'-苯基脲
描述
Synthesis Analysis
The synthesis of related compounds often involves molecular imprinting or complex chemical reactions. For instance, a molecularly imprinted polymer (MIP) selective for phenylurea herbicides was prepared using a similar compound as a dummy template, highlighting the synthetic approach towards creating selective materials for chemical recognition (Wang et al., 2005). This process demonstrates the tailored synthesis strategies for functionalized polymers with specific binding capabilities.
Molecular Structure Analysis
Studies on related molecules, such as N-(3,4-dichlorophenyl)-N′-(2,3 and 4-methylbenzoyl)thiourea derivatives, provide insights into the molecular structure through spectroscopic techniques and crystallography (Yusof et al., 2010). These analyses reveal the geometric and electronic features critical for understanding the chemical behavior of N-(4-isopropylphenyl)-N'-phenylurea.
Chemical Reactions and Properties
Chemical reactions involving N-(4-isopropylphenyl)-N'-phenylurea or its analogs can result in various transformation pathways, leading to the formation of different products. For example, the reductive carbonylation of nitrobenzene has been explored as a route to synthesize diphenylurea derivatives without using phosgene, illustrating alternative synthetic pathways for urea compounds (Vavasori & Ronchin, 2012).
Physical Properties Analysis
The physical properties of N-(4-isopropylphenyl)-N'-phenylurea derivatives, such as solubility, crystallinity, and thermal stability, are crucial for their application in various domains. The study of polyurethane cationomers synthesised with related isocyanates provides insights into the relationship between chemical structure and physical properties like surface energy and glass transition temperatures (Król & Król, 2008).
Chemical Properties Analysis
The chemical properties, including reactivity and stability under various conditions, determine the compound's utility in different applications. The metabolism of isoproturon, a phenylurea herbicide, in soils and by soil bacteria, offers an example of how chemical properties can influence environmental behavior and degradation pathways (Lehr et al., 1996).
科学研究应用
农业土壤中的生物降解
N-(4-异丙苯基)-N'-苯基脲是苯基脲除草剂异丙甲草胺的成分,在农业土壤中会发生生物降解。研究重点关注异丙甲草胺及其代谢物的微生物降解。例如,Sørensen 等人 (2004) 进行的一项研究探讨了之前接触过除草剂的土壤中异丙甲草胺的降解,揭示了最初的 N-脱甲基化步骤可能是其完全矿化的限制因素 (Sørensen & Aamand, 2004)。
微生物矿化
微生物群落对异丙甲草胺矿化作用的研究是一个重要的研究领域。Hussain 等人 (2009) 从农业土壤中分离出一种细菌培养物,该培养物可以快速矿化异丙甲草胺。该研究强调了特定微生物相互作用在降解过程中的重要性 (Hussain et al., 2009)。
真菌羟基化
Rønhede 等人 (2005) 的研究表明,来自农业领域的各种真菌可以羟基化异丙甲草胺,产生羟基化代谢物。这一发现表明,真菌可能在异丙甲草胺处理的土壤中形成这些代谢物中发挥重要作用 (Rønhede et al., 2005)。
分子印迹用于除草剂检测
开发分子印迹聚合物 (MIP) 以选择性识别苯基脲除草剂代表了另一项应用。Wang 等人 (2005) 使用 N-(4-异丙苯基)-N'-丁烯脲作为假模板制备了 MIP,证明了其对苯基脲除草剂的高亲和力和选择性 (Wang et al., 2005)。
除草剂转化中的同位素分馏
Penning 等人 (2010) 研究了细菌和真菌菌株中异丙甲草胺不同生物转化反应相关的同位素分馏。他们的发现通过特征同位素模式提供了对农药环境归宿的见解 (Penning et al., 2010)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
1-phenyl-3-(4-propan-2-ylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-12(2)13-8-10-15(11-9-13)18-16(19)17-14-6-4-3-5-7-14/h3-12H,1-2H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDWEVPLPZZKGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-cyclopentyl-2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5671744.png)
![3-(4-fluorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5671749.png)
![ethyl (3-phenylbenzo[f]quinolin-1-yl)acetate](/img/structure/B5671755.png)
![(1S*,5R*)-6-[3-(2-furyl)benzoyl]-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5671762.png)
![3-butyl-1-methyl-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-2-piperazinone](/img/structure/B5671769.png)
![8-(2-chloro-6-fluorobenzoyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5671791.png)
![ethyl 2-[(3,5-dimethoxybenzoyl)amino]benzoate](/img/structure/B5671794.png)

![{(3R*,4R*)-4-(4-morpholinylmethyl)-1-[4-(1H-pyrazol-4-yl)butanoyl]-3-pyrrolidinyl}methanol](/img/structure/B5671804.png)
![2-(dimethylamino)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-2-(4-methylphenyl)acetamide](/img/structure/B5671812.png)
![N-[2-(4-fluorophenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5671826.png)

![1-(cyclobutylcarbonyl)-4-{[1-(2-furylmethyl)-4-piperidinyl]carbonyl}-1,4-diazepane](/img/structure/B5671830.png)
![4-{[3-(hydroxymethyl)-3-(2-methoxyethyl)-1-piperidinyl]methyl}-N-methylbenzenesulfonamide](/img/structure/B5671836.png)